molecular formula C19H11N3O5S B4605456 4-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

4-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B4605456
M. Wt: 393.4 g/mol
InChI Key: XQYDGDBHXBJWKY-UHFFFAOYSA-N
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Description

4-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that combines the structural features of coumarin, thiazole, and benzamide. This compound is of significant interest due to its potential biological activities, including antimicrobial, antioxidant, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used.

    Cyclization: Cyclization reactions often require acidic or basic conditions and heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups into the benzamide moiety .

Scientific Research Applications

4-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-6-nitro-2-oxo-2H-chromen-7yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino) acetate
  • N-(5-((7-methyl-2-oxo-2H-chromen-4-yl)-methyl)-1,3,4-thiadiazol-2-yl)-benzamide

Uniqueness

4-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of coumarin, thiazole, and benzamide moieties, which confer a distinct set of biological activities.

Properties

IUPAC Name

4-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O5S/c23-17(11-5-7-13(8-6-11)22(25)26)21-19-20-15(10-28-19)14-9-12-3-1-2-4-16(12)27-18(14)24/h1-10H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYDGDBHXBJWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
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4-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
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4-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
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4-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
Reactant of Route 5
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4-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
Reactant of Route 6
4-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

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